

# Application Note: A Robust HPLC Method for the Quantification of Catharanthine Tartrate

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## Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B15577702

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## Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid isolated from *Catharanthus roseus*, is a critical precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and precise quantification of catharanthine, often in its tartrate salt form for improved solubility and stability, is paramount for pharmaceutical research, process development, and quality control. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **Catharanthine Tartrate**. The described method is simple, rapid, and robust, making it suitable for routine analysis in both research and industrial settings.

## Physicochemical Properties of Catharanthine Tartrate

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

- **Chemical Structure:** Catharanthine is a complex indole alkaloid. The tartrate salt is formed by the reaction of catharanthine with tartaric acid.
- **Molecular Formula:**  $C_{21}H_{24}N_2O_2 \cdot C_4H_6O_6$  [1]
- **Molecular Weight:** 486.52 g/mol [1]
- **Solubility:** **Catharanthine Tartrate** is soluble in ethanol.[1]

- UV Absorption: Catharanthine exhibits characteristic UV absorbance in the 200-300 nm range due to its indole moiety.[2] It has distinct absorption peaks at approximately 246 nm and 291 nm.[2] A wavelength of 254 nm is also commonly used for the detection of vinca alkaloids.[3][4][5]

## Experimental Protocol

This section provides a detailed protocol for the quantification of **Catharanthine Tartrate** using HPLC.

### 1. Materials and Reagents

- **Catharanthine Tartrate** reference standard ( $\geq 97\%$  purity)[1]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (analytical grade)
- Triethylamine (for analysis)
- Purified water (18.2 M $\Omega$ ·cm)
- 0.22  $\mu$ m syringe filters

### 2. Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV or Photodiode Array (PDA) detector.
- Analytical balance
- pH meter
- Sonicator

### 3. Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Methanol : 25 mM Ammonium Acetate with 0.1% Triethylamine (45:15:40, v/v/v)[6][7]
Flow Rate	1.0 mL/min[6]
Column Temperature	35°C[6]
Detection	UV at 254 nm[3][4][5]
Injection Volume	10 µL[6]
Run Time	Approximately 15 minutes

#### 4. Preparation of Solutions

- Mobile Phase Preparation:
  - Prepare a 25 mM Ammonium Acetate solution by dissolving the appropriate amount in purified water.
  - Add 0.1% (v/v) of Triethylamine to the buffer solution.
  - Mix Acetonitrile, Methanol, and the prepared Ammonium Acetate buffer in the ratio of 45:15:40.
  - Degas the mobile phase by sonication for 15-20 minutes before use.
- Standard Stock Solution (100 µg/mL):
  - Accurately weigh approximately 10 mg of **Catharanthine Tartrate** reference standard.
  - Dissolve it in a 100 mL volumetric flask with methanol and make up to the mark. This will be the standard stock solution.

- Working Standard Solutions:
  - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL. These will be used to construct the calibration curve.
- Sample Preparation:
  - Accurately weigh the sample containing **Catharanthine Tartrate**.
  - Dissolve the sample in a known volume of methanol.
  - Dilute the sample solution with the mobile phase to obtain a theoretical concentration within the calibration range.
  - Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

## Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

### 1. System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$> 2000$
%RSD of Peak Area	$\leq 2.0\%$ (for n=6)
%RSD of Retention Time	$\leq 1.0\%$ (for n=6)

### 2. Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Parameter	Result
Concentration Range	1 - 50 µg/mL
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Regression Equation	$y = mx + c$ (where y is peak area, x is concentration, m is the slope, and c is the intercept)

### 3. Accuracy (Recovery)

Accuracy is determined by spiking a known amount of **Catharanthine Tartrate** standard into a placebo or sample matrix and calculating the percentage recovery.

Spiked Level	% Recovery (Mean $\pm$ SD)	% RSD
80%	[Data]	[Data]
100%	[Data]	[Data]
120%	[Data]	[Data]
Acceptance Criteria: Recovery between 98-102% and %RSD $\leq 2.0\%$		

### 4. Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

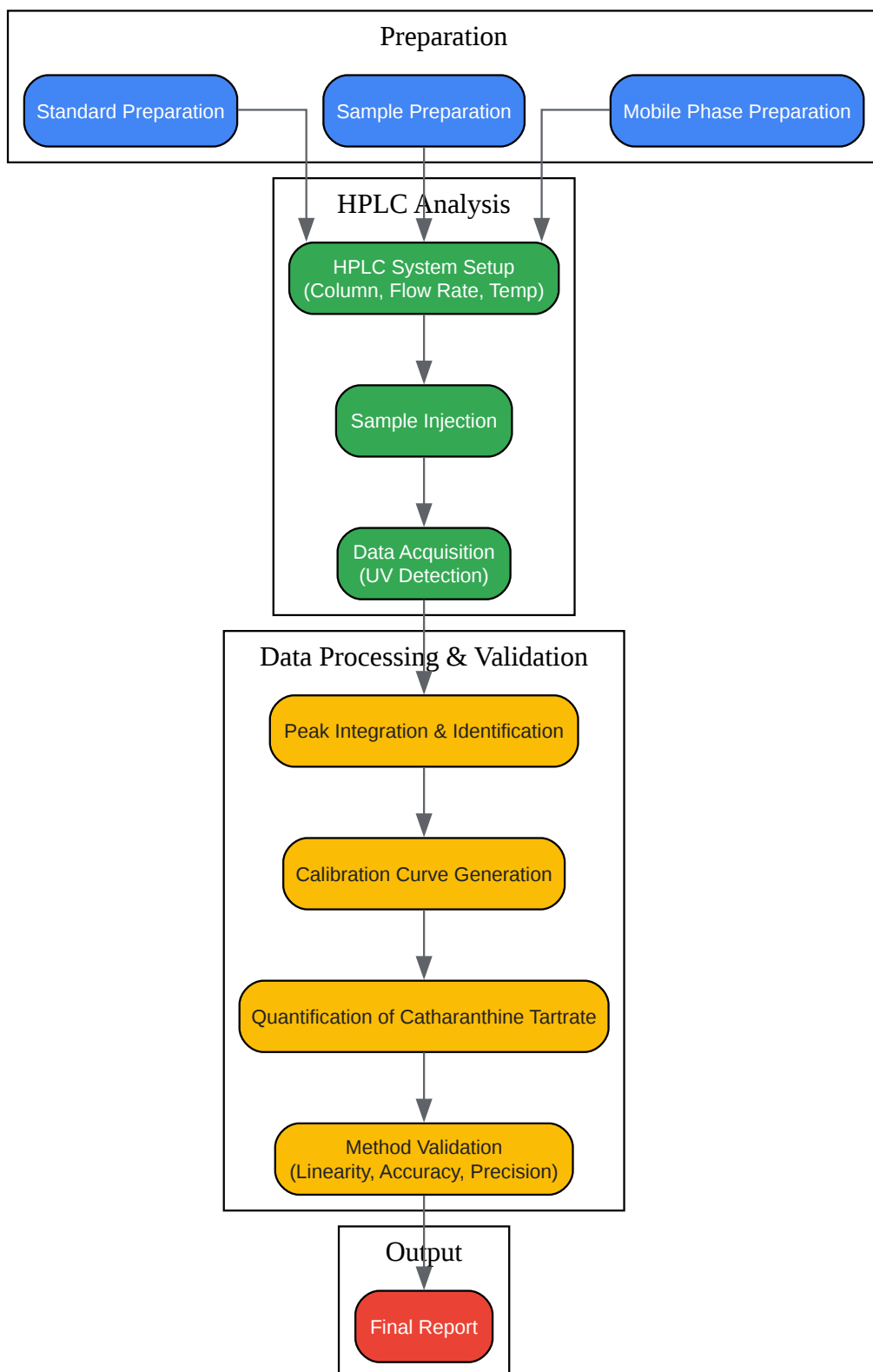
Precision Type	Concentration (µg/mL)	% RSD of Peak Area
Repeatability	[Data]	[Data]
Intermediate Precision	[Data]	[Data]
Acceptance Criteria: %RSD ≤ 2.0%		

## 5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

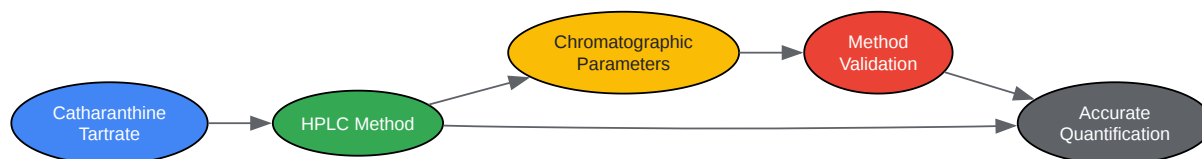
Parameter	Value (µg/mL)
LOD	[Data]
LOQ	[Data]

## Visualizations



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Caption: Workflow for HPLC method development and validation.



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Caption: Logical relationship for achieving accurate quantification.

## Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantification of **Catharanthine Tartrate**. The use of a common C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range. This method is well-suited for the routine quality control of **Catharanthine Tartrate** in bulk drug substances and for quantitative analysis in various stages of drug development and research.

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